4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 887213-52-7
VCID: VC11786479
InChI: InChI=1S/C36H34N6O2/c43-33(39-22-24-40(25-23-39)34(28-14-6-2-7-15-28)29-16-8-3-9-17-29)21-20-32-37-38-36-41(26-27-12-4-1-5-13-27)35(44)30-18-10-11-19-31(30)42(32)36/h1-19,34H,20-26H2
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7
Molecular Formula: C36H34N6O2
Molecular Weight: 582.7 g/mol

4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

CAS No.: 887213-52-7

Cat. No.: VC11786479

Molecular Formula: C36H34N6O2

Molecular Weight: 582.7 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one - 887213-52-7

Specification

CAS No. 887213-52-7
Molecular Formula C36H34N6O2
Molecular Weight 582.7 g/mol
IUPAC Name 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-benzyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C36H34N6O2/c43-33(39-22-24-40(25-23-39)34(28-14-6-2-7-15-28)29-16-8-3-9-17-29)21-20-32-37-38-36-41(26-27-12-4-1-5-13-27)35(44)30-18-10-11-19-31(30)42(32)36/h1-19,34H,20-26H2
Standard InChI Key LDNWSRWOGCQTHN-UHFFFAOYSA-N
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7
Canonical SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name, 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-benzyl- triazolo[4,3-a]quinazolin-5-one, reflects its multicomponent architecture. Key features include:

  • Triazoloquinazolinone core: A fused bicyclic system combining triazole and quinazolinone rings.

  • Benzyl group: Attached at position 4 of the quinazolinone.

  • 3-Oxopropyl linker: Connects the core to a diphenylmethylpiperazine moiety.

Table 1: Molecular Identifiers

PropertyValueSource
CAS No.887213-52-7
Molecular FormulaC₃₆H₃₄N₆O₂
Molecular Weight582.7 g/mol
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7
InChIKeyLDNWSRWOGCQTHN-UHFFFAOYSA-N

Structural Analogues and Pharmacophores

The diphenylmethylpiperazine group is a hallmark of neuromodulatory agents, often enhancing blood-brain barrier penetration . Similarly, triazoloquinazolinones are explored for kinase inhibition and antimicrobial effects . For example, compound 89 (8-chloro-2-[(3S)-3-(4-phenylpiperidin-1-yl)cyclopent-1-en-1-yl]quinazolin-4(3H)-one) demonstrated potent neuroactivity and brain penetration, underscoring the therapeutic relevance of piperazine-quinazolinone hybrids .

Synthesis and Characterization

Synthetic Pathways

While the exact synthesis of this compound is undocumented, analogous quinazolinone derivatives are typically constructed via:

  • Cyclocondensation: Reaction of anthranilic acid derivatives with urea or thiourea.

  • Nucleophilic Substitution: Introduction of piperazine groups using alkylating agents like chloroacetone .

  • Coupling Reactions: Amide bond formation between the triazoloquinazolinone core and the propionyl-piperazine intermediate.

A plausible route involves:

  • Step 1: Synthesis of 4-benzyl-5H- triazolo[4,3-a]quinazolin-5-one via cyclization of 2-hydrazinylquinazolin-4(3H)-one.

  • Step 2: Alkylation with 3-chloropropionyl chloride to introduce the ketone linker.

  • Step 3: Coupling with 4-(diphenylmethyl)piperazine under basic conditions .

Spectroscopic Characterization

Key analytical data would include:

  • ¹H/¹³C NMR: Resonances for aromatic protons (δ 6.5–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–175 ppm).

  • HRMS: Molecular ion peak at m/z 583.28 (M+H⁺).

Physicochemical Properties

Solubility and Stability

  • LogP: Predicted ~5.1 (AlogPs), indicating high lipophilicity.

  • Solubility: Poor aqueous solubility (<1 µg/mL) due to aromatic stacking; soluble in DMSO or DMF.

  • Stability: Susceptible to hydrolysis at the ketone linker under acidic/basic conditions.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Topological PSA78.9 ŲPubChem
Rotatable Bonds8PubChem
H-Bond Donors1PubChem

Pharmacological Activities (Hypothesized)

Antimicrobial Activity

Quinazolinones with triazole moieties, such as compound 104, show efficacy against Candida albicans . The triazoloquinazolinone core in the target compound could disrupt fungal cytochrome P450 enzymes, warranting evaluation against resistant pathogens.

Anticancer Applications

Quinazolinones inhibit tyrosine kinases (e.g., EGFR) and topoisomerases . The benzyl and diphenylmethyl groups may intercalate DNA or block ATP-binding pockets, analogous to compound 92, a MAO inhibitor with antiproliferative effects .

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundStructureActivitySource
89Piperidine-quinazolinoneNeuroactive, brain penetration
91Aminobutyramide-quinazolinone5-HT₇ antagonism
104Triazole-quinazolinoneAntifungal
Target CompoundTriazoloquinazolinone-piperazineHypothesized multi-target

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